2-Methoxy-4-thiophen-2-yl-benzylamine
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Overview
Description
2-Methoxy-4-thiophen-2-yl-benzylamine is an organic compound with the molecular formula C12H13NOS. This compound features a benzylamine core substituted with a methoxy group at the 2-position and a thiophene ring at the 4-position. The presence of both the methoxy and thiophene groups imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-thiophen-2-yl-benzylamine typically involves the following steps:
Formation of the Benzylamine Core: The benzylamine core can be synthesized through the reduction of a corresponding nitro compound or via reductive amination of benzaldehyde derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions, often using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the Thiophene Ring: The thiophene ring can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated benzylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient reactions and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-thiophen-2-yl-benzylamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-4-thiophen-2-yl-benzylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-thiophen-2-yl-benzylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-thiophen-2-yl-benzaldehyde: Similar structure but with an aldehyde group instead of an amine.
4-Methoxy-2-thiophen-2-yl-benzylamine: Similar structure but with the methoxy group at a different position.
2-Methoxy-4-thiophen-2-yl-phenol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
2-Methoxy-4-thiophen-2-yl-benzylamine is unique due to the specific positioning of the methoxy and thiophene groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(2-methoxy-4-thiophen-2-ylphenyl)methanamine |
InChI |
InChI=1S/C12H13NOS/c1-14-11-7-9(4-5-10(11)8-13)12-3-2-6-15-12/h2-7H,8,13H2,1H3 |
InChI Key |
MMEUXIBMVBVXNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CS2)CN |
Origin of Product |
United States |
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